4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound with the molecular formula and a molecular weight of 304.21 g/mol. This compound features a unique structure characterized by multiple fluorine atoms, which enhance its thermal stability and chemical resistance, making it suitable for various industrial and scientific applications. The compound is often used in the development of high-performance materials and as a building block in organic synthesis .
The primary synthetic route for 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoroethane. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to optimize yield. The general reaction can be summarized as follows:
Additional reactions include oxidation to form quinones and reduction to yield hydroquinones. Substitution reactions can also occur, leading to various substituted phenols depending on the nucleophile used.
Research into the biological activity of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol indicates potential therapeutic properties. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities by interacting with specific molecular targets involved in these pathways. The fluorinated structure allows for unique interactions with enzymes and receptors, although detailed mechanisms are still under investigation .
The synthesis of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol can be performed using several methods:
The applications of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol are diverse:
Several compounds share structural similarities with 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol. Here is a comparison highlighting their uniqueness:
The unique feature of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol lies in its combination of multiple fluorine atoms along with a hydroxyl group that enhances its chemical stability and potential biological activity compared to these similar compounds .
The construction of the tetrafluoroethyl-phenolic ether bond in 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol employs three principal catalytic strategies: palladium-mediated cross-coupling, copper-catalyzed Ullmann reactions, and hydrogenolytic debenzylation.
Palladium-Catalyzed C–O Cross-Coupling
The tBuBrettPhos Pd G3 precatalyst enables coupling between 4-fluorophenol derivatives and 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethyl bromides at 115°C in toluene, achieving 85–92% yield within 25 minutes. This system tolerates electron-deficient and electron-rich aryl bromides while maintaining functional group compatibility with fluorinated alcohols. The mild base cesium carbonate (Cs₂CO₃) minimizes side reactions such as β-fluoride elimination, a critical advantage given the compound’s four fluorine atoms.
Copper-Mediated Ullmann Coupling
Air-stable copper(I) iodide-triphenylphosphine (CuIPPh₃) complexes facilitate O-arylation between 4-fluorophenol and perfluorinated alkyl halides in non-polar solvents. Using potassium carbonate (K₂CO₃) as base in xylene at 140°C, this method provides moderate yields (58–68%) but operates at lower cost compared to palladium systems. Selectivity for bromide over chloride substituents exceeds 15:1 in polyhalogenated substrates, enabling precise functionalization.
Hydrogenolytic Cleavage of Benzyl Ether Intermediates
A two-step synthesis via 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]benzyl ether intermediates achieves 84.5% yield through palladium-on-carbon (5% Pd/C) catalyzed hydrogenolysis at 60 psi H₂ in ethanol. This approach avoids harsh alkaline conditions that could hydrolyze the trifluoromethyl group, preserving the integrity of the fluorinated ethyl chain.
Comparative Catalytic Performance
Reaction media critically influence the solubility of fluorinated intermediates and transition states in ether-forming steps.
Polar Aprotic Solvents
Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) increase nucleophilicity of phenolic oxygen but promote side reactions with electrophilic fluorine atoms. For example, DMF reduces yield by 22% in palladium-catalyzed couplings due to ligand coordination interference.
Non-Polar Solvents
Toluene optimizes palladium-catalyzed reactions by stabilizing the Pd(0) active species while preventing fluorinated alcohol aggregation. At 115°C, toluene achieves 92% conversion versus 74% in tetrahydrofuran (THF). Xylene extends copper-mediated reaction lifetimes at 140°C, maintaining 65% yield after 48 hours versus 39% in chlorobenzene.
Hydrogenolysis Media
Ethanol’s moderate polarity facilitates hydrogen diffusion during benzyl ether cleavage while solubilizing both aromatic and fluorinated aliphatic components. Reactions in ethanol reach 84.5% yield at 25°C, whereas methanol induces premature precipitation, limiting yield to 71%.
Temperature Optimization Ranges
| Reaction Type | Optimal Temperature (°C) | Yield at Deviation (±10°C) |
|---|---|---|
| Pd-catalyzed C–O coupling | 115 | 92% → 87% at 105°C |
| Ullmann ether synthesis | 140 | 68% → 61% at 130°C |
| Hydrogenolytic debenzylation | 25 | 84.5% → 82% at 35°C |
The compound’s high fluorine content (31.4% by mass) necessitates specialized purification to remove halogenated byproducts and catalyst residues.
Distillation
Short-path distillation at 6 torr effectively isolates 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol (boiling range 51–54°C) from higher-boiling benzyl ether precursors (Δbp = 80–85°C). Silicone grease-free glassware prevents fluorine-mediated etching during high-vacuum operations.
Chromatographic Methods
Reverse-phase C18 column chromatography with acetonitrile/water (65:35 v/v) eluent resolves the target compound (Rf = 0.43) from di-ether byproducts (Rf = 0.68). Fluorinated silica gel (FluoroFlash®) improves retention time reproducibility by 18% compared to standard SiO₂.
Crystallization
Slow cooling from hexane/ethyl acetate (4:1) yields prismatic crystals suitable for X-ray analysis. The compound’s low solubility in alkanes (0.8 mg/mL at 25°C) necessitates warm (50°C) solvent mixtures for recrystallization.
Comparative Purification Efficiency
| Technique | Purity (%) | Recovery (%) | Key Contaminants Removed |
|---|---|---|---|
| Short-path distillation | 99.2 | 89 | Benzyl ethers, Pd residues |
| Reverse-phase chromatography | 98.7 | 76 | Di-ether adducts, Cs salts |
| Recrystallization | 97.5 | 82 | Oligomeric fluorinated species |